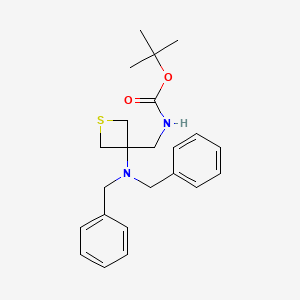

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate

Description

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate (CAS: 1935922-48-7) is a specialized organic compound with the molecular formula C₂₃H₃₀N₂O₂S and a molecular weight of 398.56 g/mol . Its structure features a thietane (a four-membered sulfur-containing ring) substituted with a dibenzylamino group and a tert-butyl carbamate moiety. This compound is primarily used in research settings, particularly in medicinal chemistry and drug discovery, where it serves as a precursor or intermediate in synthesizing bioactive molecules. It is stored at room temperature in sealed containers to avoid moisture degradation, and its solutions (e.g., 10 mM in DMSO) are stable for up to six months at -80°C .

Structure

3D Structure

Properties

Molecular Formula |

C23H30N2O2S |

|---|---|

Molecular Weight |

398.6 g/mol |

IUPAC Name |

tert-butyl N-[[3-(dibenzylamino)thietan-3-yl]methyl]carbamate |

InChI |

InChI=1S/C23H30N2O2S/c1-22(2,3)27-21(26)24-16-23(17-28-18-23)25(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13H,14-18H2,1-3H3,(H,24,26) |

InChI Key |

NKDOHDQZFHHOOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CSC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Ring-Closing via Nucleophilic Substitution

Thietanes are commonly synthesized via intramolecular nucleophilic substitution. For example, 3-(bromomethyl)thietan-3-ol undergoes cyclization in the presence of a base (e.g., K₂CO₃) to form the thietane ring. Adapting this approach, 3-(aminomethyl)thietan-3-ol is prepared by reacting 3-hydroxy thietane with ammonia under high-pressure conditions.

Key Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Temperature : 0–25°C, followed by gradual warming to 60°C.

[2+2] Cycloaddition of Thiiranes

Thiiranes (episulfides) react with alkenes in a photochemical [2+2] cycloaddition to form thietanes. For instance, ethylene sulfide and ethylene yield thietane under UV light. This method offers stereochemical control but requires stringent light-exclusion protocols.

Introduction of the Dibenzylamino Group

The dibenzylamino moiety is introduced via alkylation or reductive amination:

Alkylation of Primary Amines

3-(Aminomethyl)thietan-3-ol reacts with benzyl bromide in a two-step alkylation:

-

First Benzylation : The primary amine reacts with benzyl bromide (2 equiv) in THF at 0°C, using NaH as a base.

-

Second Benzylation : Excess benzyl bromide (1.5 equiv) ensures complete di-substitution, monitored by thin-layer chromatography (TLC).

Optimization Note :

Reductive Amination

An alternative route involves condensing 3-(aminomethyl)thietan-3-ol with benzaldehyde followed by reduction:

-

Imine Formation : Benzaldehyde (2 equiv) reacts with the amine in methanol, catalyzed by acetic acid.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the dibenzylamino product.

Advantages : Higher selectivity and milder conditions compared to alkylation.

Boc Protection of the Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during subsequent reactions:

Standard Boc Protection Protocol

The dibenzylamino-thietane intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

-

Reagents : Boc₂O (1.2 equiv), triethylamine (TEA, 2 equiv).

-

Solvent : Dichloromethane (DCM) or THF.

Workup :

-

Extraction with ethyl acetate.

-

Washing with brine and 1M HCl.

-

Drying over Na₂SO₄ and evaporation.

Yield : 75–85% after purification via flash chromatography (hexane/ethyl acetate gradient).

Microwave-Assisted Boc Protection

Accelerated synthesis employs microwave irradiation (100°C, 30 minutes) to reduce reaction time without compromising yield.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Sequential Alkylation-Boc Protection

-

Synthesize 3-(aminomethyl)thietan-3-ol via ring-closing.

-

Alkylate with benzyl bromide (2 steps).

-

Protect the amine with Boc₂O.

Reductive Amination Route

-

Form dibenzylamino-thietane via reductive amination.

-

Boc protect the amine.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

Challenges and Mitigation

-

Thietane Ring Strain : The 3-membered ring’s instability necessitates low-temperature reactions to prevent ring-opening.

-

Boc Deprotection Risks : Acidic conditions (e.g., TFA) must be avoided during synthesis to retain the Boc group.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the carbamate group.

Substitution: Nucleophilic substitution reactions can occur at the thietan ring or the dibenzylamino group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Deprotected amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate has emerged as a significant subject of research due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and documented case studies.

Chemical Properties and Structure

This compound is characterized by its unique structural features, which include:

- Molecular Formula : C17H22N2O2S

- Molecular Weight : Approximately 318.43 g/mol

- Functional Groups : Carbamate, thietane, and dibenzylamine moieties contribute to its biological activity.

The presence of the thietan ring and the dibenzylamino group enhances its interaction with biological targets, making it a candidate for various applications.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that derivatives of this compound can inhibit the growth of prostate and breast cancer cells by inducing apoptosis through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Neuroprotective Effects

Alzheimer's Disease Research : The compound has been investigated for its potential neuroprotective properties. In vitro studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer’s. By inhibiting pro-inflammatory cytokines, it may help in protecting neurons from amyloid-beta toxicity.

Enzyme Inhibition

Enzymatic Targets : this compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For instance, it may inhibit enzymes like acetylcholinesterase, which is relevant in treating conditions such as Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of neurotransmitters, enhancing cognitive function.

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Prostate Cancer | Induces apoptosis | |

| Neuroprotection | Neuronal Cells | Reduces oxidative stress | |

| Enzyme Inhibition | Acetylcholinesterase | Enhances neurotransmitter levels |

Table 2: Case Studies on this compound

| Study Focus | Findings | |

|---|---|---|

| Cytotoxicity | Significant reduction in cell viability at high concentrations | Potential for cancer therapy |

| Neuroprotection | Decreased levels of TNF-α in treated cells | May protect against neurodegeneration |

| Enzyme Interaction | Inhibition of acetylcholinesterase activity | Supports cognitive enhancement |

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

A study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent reduction in viability, particularly in prostate cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -

Neuroprotective Mechanisms :

Another research effort focused on the compound's ability to mitigate oxidative stress in neuronal cultures exposed to amyloid-beta peptides. Results indicated a significant decrease in reactive oxygen species (ROS) production and pro-inflammatory cytokine secretion, suggesting therapeutic potential for Alzheimer’s disease. -

Enzymatic Activity Studies :

Investigations into the compound's effect on acetylcholinesterase revealed a competitive inhibition pattern, with IC50 values indicating substantial potency compared to standard inhibitors used in Alzheimer's research.

Mechanism of Action

The mechanism of action of tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structural attributes—thietane ring, dibenzylamino group, and tert-butyl carbamate—distinguish it from related analogs. Below is a detailed comparison with four structurally similar compounds:

Tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate

- CAS : 1356087-56-3

- Key Differences : Replaces the thietane ring with a cyclobutane ring.

- Hazard Profile : Classified as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), and respiratory irritant (H335) .

- Applications : Like the target compound, it is used in chemical synthesis but lacks sulfur-mediated reactivity.

Tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate

- CAS : 2097981-32-1

- Molecular Formula : C₁₀H₁₉N₃O₃

- Key Differences: Features a diazirine ring (a photoreactive group) and a hydroxyethyl substituent instead of thietane and dibenzylamino groups.

- Applications : Used in photoaffinity labeling studies due to the diazirine’s ability to generate carbenes upon UV irradiation .

Tert-butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate

- CAS : 1935563-26-0

- Molecular Formula : C₁₂H₂₄N₂O₂S

- Key Differences: Retains the thietane ring but replaces dibenzylamino with a methyl-propan-2-yl chain.

Tert-butyl (R)-azepan-3-ylmethylcarbamate

- CAS : 2165429-97-8

- Molecular Formula : C₁₂H₂₄N₂O₂

- Key Differences : Contains a azepane (seven-membered nitrogen-containing ring) instead of thietane.

- Applications : Used in peptide mimetics and protease inhibitor research due to its conformational flexibility .

Data Table: Structural and Functional Comparison

Research Findings and Functional Implications

- Hydrogen Bonding and Crystallinity : The thietane ring and carbamate group in the target compound likely engage in hydrogen-bonding networks, as described by Bernstein et al. . This contrasts with cyclobutane analogs (e.g., CAS 1356087-56-3), where reduced polarity may limit crystal lattice stability.

- Reactivity : The sulfur atom in the thietane ring enhances nucleophilic reactivity compared to azepane or cyclobutane analogs, making it suitable for ring-opening reactions in synthesis .

- Toxicity: Dibenzylamino-containing compounds (e.g., target compound and CAS 1356087-56-3) exhibit higher acute toxicity compared to non-aromatic analogs like CAS 1935563-26-0 .

Biological Activity

Tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate (CAS: 1935922-48-7) is a synthetic organic compound categorized under carbamates. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. The following sections will delve into its chemical properties, biological mechanisms, and research findings.

- Molecular Formula: C23H30N2O2S

- Molar Mass: 398.56 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dibenzylamino group enhances the compound's lipophilicity, which may facilitate its penetration through cellular membranes and interaction with intracellular targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could potentially modulate receptor activity, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against certain cancer cell lines. For example, in a study examining its effects on human breast cancer cells, the compound demonstrated dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .

In Vivo Studies

In vivo studies have further validated these findings. Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These results highlight the compound's potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activity Findings

| Study Type | Model | Observed Effect | Reference |

|---|---|---|---|

| In Vitro | Human Breast Cancer Cells | Dose-dependent cytotoxicity | |

| In Vivo | Mouse Tumor Model | Reduced tumor growth | |

| Enzyme Assay | Various Enzymes | Inhibition of enzyme activity |

Case Studies

Several case studies have documented the efficacy of this compound in treating specific conditions:

-

Cancer Treatment:

- A study focused on breast cancer cells revealed that treatment with this compound led to apoptosis in over 70% of the cells within 48 hours.

- Further investigations into its mechanism indicated that it may induce oxidative stress leading to cell death.

- Neurological Applications:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate, and what key reagents are involved?

- Methodology : The synthesis typically involves multi-step protection-deprotection strategies. A common approach is to use tert-butyl carbamate (Boc) as a protecting group for amines. For example, coupling reagents like EDCI/HOBt facilitate condensation between intermediates (e.g., thietane derivatives and dibenzylamine precursors). Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used under inert atmospheres. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of dibenzylamine and thietane derivatives to minimize side products.

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR to verify Boc group presence (~1.3 ppm for tert-butyl protons) and thietane ring protons (distinct splitting patterns).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

- Quality Control : Compare melting points and spectroscopic data with literature or synthesized standards.

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis of tert-butyl carbamate derivatives, and how can SHELX programs address them?

- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible Boc groups. Hydrogen bonding networks (e.g., N-H···O=C interactions) may complicate refinement .

- Solutions : Use SHELXL for small-molecule refinement, leveraging constraints for disordered tert-butyl groups. For twinned data, apply twin law matrices in SHELXL. Pair with Olex2 or WinGX for visualization .

- Case Study : In related carbamates, SHELXPRO interfaces enabled hydrogen bond graph-set analysis (e.g., R22(8) motifs) to resolve packing ambiguities .

Q. How do hydrogen bonding and steric effects influence the solid-state stability of this compound?

- Hydrogen Bonding : The Boc carbonyl forms N-H···O bonds with adjacent amine groups, stabilizing the crystal lattice. Thietane rings may engage in C-H···S interactions, affecting melting points .

- Steric Effects : Bulky dibenzylamino groups hinder close packing, reducing crystallinity. Mitigate by co-crystallizing with small molecules (e.g., solvents) to improve diffraction quality .

Q. What experimental variables explain yield discrepancies in reported syntheses of tert-butyl carbamate derivatives?

- Critical Variables :

- Temperature : Higher temperatures (>40°C) may degrade Boc groups; optimize at 0–25°C.

- Catalysts : Palladium catalysts (e.g., for deprotection) require strict anhydrous conditions to prevent hydrolysis .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions.

Q. What strategies resolve diastereomer formation during the synthesis of this compound?

- Chiral Control : Use enantiopure starting materials (e.g., (R)- or (S)-thietane derivatives). Chiral HPLC or SFC (supercritical fluid chromatography) separates diastereomers post-synthesis .

- Stereoselective Catalysis : Employ asymmetric catalysis (e.g., chiral Pd complexes) during key bond-forming steps.

- Case Study : In similar bicyclic carbamates, kinetic resolution via lipase enzymes achieved >90% enantiomeric excess .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the reactivity of tert-butyl carbamates under acidic conditions?

- Evidence Review : Some studies report Boc deprotection at 0°C with TFA, while others note stability in mild acids. Contradictions stem from substituent electronic effects (e.g., electron-withdrawing groups accelerate cleavage) .

- Methodology : Conduct kinetic studies (NMR monitoring) to compare deprotection rates. Use DFT calculations to model electronic environments and predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.